An In-depth Technical Guide to tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: Properties, Synthesis, and Characterization
An In-depth Technical Guide to tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: Properties, Synthesis, and Characterization
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust predictive profile by leveraging comparative analysis of closely related and well-characterized analogues. This approach, rooted in fundamental chemical principles, offers researchers and drug development professionals a reliable framework for the utilization of this molecule.
The N-Boc-4-Piperidone Scaffold: A Privileged Structure in Medicinal Chemistry
The 4-piperidone ring system, particularly when protected with a tert-butyloxycarbonyl (Boc) group, represents a "privileged structure" in medicinal chemistry. This scaffold is prevalent in a multitude of FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its utility as a versatile synthetic intermediate. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling straightforward manipulation of the piperidine nitrogen.
Alkylation of the 4-piperidone core, as in the case of tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, introduces stereocenters that are crucial for modulating the pharmacological activity and selectivity of drug candidates. The methyl groups can serve to orient substituents, influence binding to biological targets, and alter metabolic stability.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is not extensively reported in the literature. However, a detailed understanding of its physical properties can be extrapolated from a comparative analysis of its unsubstituted, monomethylated, and gem-dimethylated analogues. The following table summarizes the known properties of these closely related compounds, providing a basis for predicting the characteristics of the target molecule.
| Property | tert-Butyl 4-oxopiperidine-1-carboxylate[1][2][3][4] | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[5] | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate[6] | tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate (Predicted) |
| CAS Number | 79099-07-3[1][2][3] | 181269-69-2[5] | 324769-06-4[6] | 1221821-84-6 (cis-isomer) |
| Molecular Formula | C₁₀H₁₇NO₃[1][2][3] | C₁₁H₁₉NO₃[5] | C₁₂H₂₁NO₃[6] | C₁₂H₂₁NO₃ |
| Molecular Weight | 199.25 g/mol [1][2][3] | 213.27 g/mol [5] | 227.30 g/mol [6] | 227.30 g/mol |
| Melting Point | 71-72 °C[2] | Not Reported | Not Reported | Expected to be a low-melting solid or an oil |
| Boiling Point | Not Reported | Not Reported | Not Reported | Higher than analogues due to increased molecular weight |
| Solubility | Soluble in DMSO and Ethanol; Sparingly soluble in PBS (pH 7.2)[4] | Not Reported | Not Reported | Similar solubility profile to analogues, with good solubility in organic solvents like DMSO, ethyl acetate, and dichloromethane. |
Expert Insights on Predicted Properties:
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Molecular Weight: The addition of two methyl groups to the 4-piperidone core increases the molecular weight to 227.30 g/mol , identical to the 3,3-dimethyl analogue.[6]
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Melting Point: The introduction of two methyl groups at the 3 and 5 positions can exist as cis and trans isomers, which will have different packing efficiencies in the solid state. This may lead to a lower melting point compared to the unsubstituted analogue, and it is plausible that the compound exists as an oil or a low-melting solid at room temperature.
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Boiling Point: The boiling point is expected to be higher than the lower molecular weight analogues due to increased van der Waals forces.
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Solubility: The presence of the non-polar tert-butyl and methyl groups suggests good solubility in common organic solvents. The polarity of the ketone and carbamate functionalities will likely confer some solubility in polar aprotic solvents as well.
Synthesis and Reaction Pathways
A robust synthetic strategy for tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate can be devised based on established methodologies for related 4-piperidones. A plausible and efficient route would involve the Dieckmann condensation of a suitably substituted acyclic precursor, followed by decarboxylation and N-protection.
Figure 1. Proposed synthetic workflow for tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate.
Experimental Protocol: A Proposed Synthesis
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Step 1: Aza-Michael Addition: Ethyl 3-aminopropanoate is reacted with ethyl 2-methylacrylate under basic conditions to yield the corresponding acyclic diester. The choice of a non-nucleophilic base is critical to avoid side reactions.
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Step 2: N-Boc Protection: The secondary amine of the diester intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as triethylamine or N,N-diisopropylethylamine. This step is crucial for preventing undesired cyclization pathways in the subsequent step.
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Step 3: Dieckmann Condensation: The Boc-protected diester is subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide or potassium tert-butoxide to form the cyclic β-ketoester. Anhydrous conditions are paramount to ensure high yields.
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Step 4: Decarboxylation: The resulting β-ketoester is hydrolyzed and subsequently decarboxylated under acidic or thermal conditions to afford the target tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate.
Spectroscopic Characterization: A Predictive Outlook
¹H NMR Spectroscopy:
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tert-Butyl Group: A characteristic singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.
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Methyl Groups (C3 and C5): Two doublets, each integrating to 3 protons, are anticipated. The chemical shift will be influenced by their axial or equatorial orientation in the piperidine ring chair conformation.
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Piperidine Ring Protons: A complex series of multiplets is expected for the protons on the piperidine ring, with their chemical shifts and coupling constants being highly dependent on the stereochemistry of the methyl groups.
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A resonance in the downfield region, typically around δ 205-210 ppm, is expected for the ketone.
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Carbamate Carbonyl: A peak around δ 155 ppm is characteristic of the Boc group's carbonyl carbon.
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tert-Butyl Carbons: Resonances for the quaternary and methyl carbons of the tert-butyl group are expected around δ 80 ppm and δ 28 ppm, respectively.
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Piperidine Ring Carbons: The chemical shifts of the ring carbons will be influenced by the positions of the methyl substituents.
Infrared (IR) Spectroscopy:
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Ketone C=O Stretch: A strong absorption band is predicted in the range of 1715-1730 cm⁻¹.
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Carbamate C=O Stretch: Another strong absorption band is expected around 1680-1700 cm⁻¹.
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C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
Safety and Handling
Based on the safety data available for the analogues, tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate should be handled with appropriate precautions. The analogues are classified with the following GHS hazard statements:
Recommended Handling Procedures:
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Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery. While direct experimental data is sparse, this guide provides a robust, scientifically grounded framework for its physical properties, synthesis, and characterization based on a comparative analysis of its close analogues. This predictive approach enables researchers to confidently incorporate this molecule into their synthetic strategies.
References
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PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]
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Molbase. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3. [Link]
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ResearchGate. Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. [Link]
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